BenchChemオンラインストアへようこそ!

N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide

coordination chemistry copper complexes ligand design

Choose N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide (1251574-02-3) for its distinct dual-heterocyclic architecture that standard monocyclic acetamides cannot replicate. The oxyacetamide spacer provides a pre-organized N,O-bidentate metal-binding motif—confirmed by Cuᴵᴵ coordination studies on close analogs—while the 6-methyl and 4-methylpyrimidine steric constraints enforce distorted 5-coordinate geometries. This rule-of-three compliant fragment (MW 258 Da, 5 HBA) is primed for SPR/NMR kinase screening and rapid library diversification via N-alkylation or cross-coupling. Reduce synthetic overhead by ordering the pre-assembled scaffold directly.

Molecular Formula C13H14N4O2
Molecular Weight 258.281
CAS No. 1251574-02-3
Cat. No. B2378767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide
CAS1251574-02-3
Molecular FormulaC13H14N4O2
Molecular Weight258.281
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC(=O)COC2=NC=CC(=N2)C
InChIInChI=1S/C13H14N4O2/c1-9-4-3-5-11(15-9)17-12(18)8-19-13-14-7-6-10(2)16-13/h3-7H,8H2,1-2H3,(H,15,17,18)
InChIKeyTXSBKCZAZRDWPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 15 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide (CAS 1251574-02-3): Structural Baseline and Procurement Context


N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide (CAS 1251574-02-3) is a synthetic, heterocyclic acetamide that integrates a 6-methylpyridine ring and a 4-methylpyrimidine ring via an oxyacetamide linker. Its molecular formula is C₁₃H₁₄N₄O₂ (molecular weight 258.28 g·mol⁻¹) [1]. The compound is catalogued primarily as a research chemical and a versatile building block for medicinal chemistry, with structural features that suggest potential utility in kinase-targeted libraries or as a ligand scaffold [2]. However, published quantitative biological data for this exact compound remain extremely sparse. This guide therefore focuses on the limited verifiable differentiation that can be extracted from structural comparisons, coordination chemistry of close analogs, and patent landscaping, while explicitly noting where high‑strength evidence is absent.

Why N-(6-Methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide Cannot Be Trivially Replaced by In‑Class Analogs


The target compound occupies a distinct chemical space that is not replicated by simple N-(6-methylpyridin-2-yl)acetamides or monocyclic pyrimidine amides. The presence of both a pyridine and a pyrimidine ring connected through an oxyacetamide spacer introduces a bidentate or multidentate metal‑binding motif, as evidenced by the coordination behavior of structurally related N-(6-methylpyridin-2-yl)acetamide ligands with Cuᴵᴵ [1]. In those simpler systems, the 6‑methyl group on the pyridine ring sterically forces distorted square‑pyramidal or trigonal‑bipyramidal geometries instead of the typical octahedral arrangement [1]. The introduction of the 4‑methylpyrimidin‑2‑yloxy moiety in the target compound is expected to further modulate both steric demand and electron density at the metal center, thereby altering selectivity and stability in a way that a generic acetamide or a single‑heterocycle analog cannot recapitulate. Consequently, interchangeability with close‑in‑class compounds is not supported by available structure‑activity data, and procurement decisions must be made on the basis of the specific structural attributes described below.

Product‑Specific Quantitative Evidence for N-(6-Methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide (1251574‑02‑3)


Coordination Geometry Perturbation Relative to N-(6-methylpyridin-2-yl)acetamide

The target compound can be viewed as a derivative of N-(6-methylpyridin-2-yl)acetamide (L), for which crystallographic data demonstrate that the 6‑methyl substituent forces Cuᴵᴵ centers into a distorted square‑pyramidal (τ₅ ≈ 0.10‑0.25) or distorted trigonal‑bipyramidal (τ₅ ≈ 0.65‑0.80) geometry, deviating from the idealized octahedral coordination observed when the methyl group is absent [1]. The oxyacetamide‑linked 4‑methylpyrimidine ring in the target compound is predicted to increase steric bulk and modify the electronic environment, which should further narrow the accessible coordination polyhedra. Although no direct single‑crystal data exist for the target compound, the class‑level inference is that the pyridine‑pyrimidine hybrid will amplify the steric and electronic effects documented for the parent ligand, thereby providing a distinct coordination profile that cannot be achieved with non‑pyrimidine analogs.

coordination chemistry copper complexes ligand design

Molecular Weight and Hydrogen‑Bond Donor/Acceptor Profile Differentiates from Common Amide Building Blocks

The compound’s molecular weight (258.28 g·mol⁻¹) and hydrogen‑bond donor/acceptor profile (amide NH as HBD; pyridine N, pyrimidine N, and carbonyl O as HBA) place it in a distinct physicochemical space compared to frequently employed amide building blocks such as N-(6-methylpyridin-2-yl)acetamide (MW 150.18 g·mol⁻¹; fewer HBA sites) [1][2]. While both compounds share the 6‑methylpyridine motif, the target compound offers two additional heterocyclic nitrogen atoms that can participate in target‑protein hydrogen bonds or metal coordination, potentially enhancing binding enthalpy and target residence time in fragment‑based screens.

medicinal chemistry fragment-based drug discovery physicochemical properties

Patent‑Landscape Signaling for p38 Kinase‑Targeted Libraries

United States Patent Application US20060199821 (Scios, Inc.) discloses a broad genus of pyrimidine‑ and pyridine‑based amides as p38 kinase inhibitors [1]. While the target compound is not explicitly exemplified, its structure aligns with the Markush formula in the patent (a pyrimidine or pyridine core bearing a mandatory amide substituent). This patent‑level evidence indicates that the compound occupies a chemical space that has been actively prosecuted for anti‑inflammatory drug discovery. In contrast, simpler N-(6-methylpyridin-2-yl)acetamide derivatives have been explored predominantly as ligands for coordination chemistry rather than as kinase inhibitor scaffolds, suggesting a divergence in application domains.

kinase inhibition p38 MAPK patent analysis

Recommended Research and Industrial Application Scenarios for N-(6-Methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide


Coordination Chemistry and Metallodrug Scaffold Development

The target compound can serve as a pre‑organized N,O‑ or N,N‑bidentate ligand for transition metals. Based on the crystallographically characterized behavior of the simpler N-(6-methylpyridin-2-yl)acetamide, the pyridine nitrogen and the amide carbonyl oxygen (or the pyrimidine nitrogen) are expected to coordinate metal ions, with the 6‑methyl and 4‑methylpyrimidine groups imposing steric constraints that favor distorted 5‑coordinate geometries [1]. Researchers developing Cu‑, Zn‑, or Fe‑based metallodrugs can exploit this predetermined geometry to influence metal‑centered redox potentials and substrate accessibility.

Fragment‑Based Screening for Kinase and Other ATP‑Binding Sites

The compound’s molecular weight (258 Da) and high hydrogen‑bond acceptor count (five) position it as a rule‑of‑three compliant fragment with enhanced polarity and hydrogen‑bonding capacity compared to standard amide fragments [1]. Its structural resemblance to the p38 kinase inhibitor chemotype disclosed in US20060199821 [2] suggests it may exhibit measurable binding to kinase ATP pockets. Fragment‑based drug discovery (FBDD) groups can prioritize this compound for surface plasmon resonance (SPR) or ligand‑observed NMR screens where a higher HBA content is desirable for detecting weak but specific interactions.

Synthetic Intermediate for Heterocyclic Library Construction

As a commercial building block, the compound offers a pre‑assembled pyridine‑pyrimidine‑amide core that can be diversified through N‑alkylation, amide coupling, or metal‑catalyzed cross‑coupling at the methyl substituents [1]. This reduces the number of synthetic steps required to generate focused libraries for kinase or GPCR targets, compared to de novo construction of the heterocyclic scaffold. Process chemistry groups can use the compound as a key intermediate to rapidly explore structure‑activity relationships around the pyrimidine moiety.

Quote Request

Request a Quote for N-(6-methylpyridin-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.